molecular formula C16H22ClN7O B15104729 1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide

1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide

Cat. No.: B15104729
M. Wt: 363.8 g/mol
InChI Key: CMDCPWGIFSOCKD-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloropyridazine ring, a triazole ring, and a piperidine carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the chloropyridazine ring. This can be achieved through the chlorination of pyridazine derivatives. The triazole ring is then introduced through a cyclization reaction involving appropriate precursors. Finally, the piperidine carboxamide group is attached via amide bond formation, often using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and thereby influencing various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid: Shares the chloropyridazine and piperidine carboxylic acid moieties but lacks the triazole ring.

    1-(6-chloropyridazin-3-yl)piperidin-4-one: Contains the chloropyridazine and piperidinone groups but does not have the triazole or carboxamide functionalities.

Uniqueness

1-(6-chloropyridazin-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]piperidine-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the triazole ring, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H22ClN7O

Molecular Weight

363.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C16H22ClN7O/c1-10(2)9-13-18-16(23-21-13)19-15(25)11-5-7-24(8-6-11)14-4-3-12(17)20-22-14/h3-4,10-11H,5-9H2,1-2H3,(H2,18,19,21,23,25)

InChI Key

CMDCPWGIFSOCKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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